4-Bromo-3,5-diphenylisoxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-3,5-diphenylisoxazole is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. This compound is a derivative of isoxazole and contains two phenyl rings and a bromine atom attached to the isoxazole ring. In
Mechanism Of Action
The mechanism of action of 4-Bromo-3,5-diphenylisoxazole involves the selective inhibition of glutamate receptors. Specifically, this compound binds to a site on the receptor known as the ion channel, which prevents the influx of calcium ions into the cell. This inhibition leads to a decrease in neuronal excitability and has been shown to have neuroprotective effects in various models of neurological disease.
Biochemical And Physiological Effects
The biochemical and physiological effects of 4-Bromo-3,5-diphenylisoxazole have been extensively studied in vitro and in vivo. In vitro studies have shown that this compound selectively inhibits the activity of glutamate receptors without affecting other neurotransmitter systems. In vivo studies have shown that 4-Bromo-3,5-diphenylisoxazole has neuroprotective effects in various models of neurological disease, including stroke, traumatic brain injury, and epilepsy.
Advantages And Limitations For Lab Experiments
One of the primary advantages of 4-Bromo-3,5-diphenylisoxazole is its selectivity for glutamate receptors. This selectivity allows researchers to study the role of these receptors in various neurological processes without affecting other neurotransmitter systems. However, one of the limitations of this compound is its relatively short half-life, which requires frequent dosing in animal models.
Future Directions
There are several future directions for research on 4-Bromo-3,5-diphenylisoxazole. One area of interest is the development of more potent and selective inhibitors of glutamate receptors. Another area of interest is the exploration of the neuroprotective effects of this compound in other models of neurological disease, such as Alzheimer's disease and Parkinson's disease. Finally, there is interest in the development of novel drug delivery systems for 4-Bromo-3,5-diphenylisoxazole to improve its pharmacokinetic properties and increase its efficacy in vivo.
Conclusion:
In conclusion, 4-Bromo-3,5-diphenylisoxazole is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. This compound is a selective inhibitor of glutamate receptors and has been shown to have neuroprotective effects in various models of neurological disease. While there are limitations to the use of 4-Bromo-3,5-diphenylisoxazole in lab experiments, there are several future directions for research on this compound that hold promise for the development of novel therapies for neurological disease.
Synthesis Methods
The synthesis of 4-Bromo-3,5-diphenylisoxazole involves the reaction of 3,5-diphenylisoxazole with bromine in the presence of a catalyst such as iron (III) bromide. This reaction takes place under reflux conditions and yields 4-Bromo-3,5-diphenylisoxazole as a yellow crystalline solid.
Scientific Research Applications
4-Bromo-3,5-diphenylisoxazole has been extensively studied for its potential applications in various scientific fields. One of its primary applications is in the field of neuroscience, where it is used as a tool to study the role of glutamate receptors in the brain. Glutamate receptors are responsible for mediating the majority of excitatory neurotransmission in the brain, and 4-Bromo-3,5-diphenylisoxazole has been shown to selectively inhibit the activity of these receptors.
properties
CAS RN |
10557-78-5 |
---|---|
Product Name |
4-Bromo-3,5-diphenylisoxazole |
Molecular Formula |
C15H10BrNO |
Molecular Weight |
300.15 g/mol |
IUPAC Name |
4-bromo-3,5-diphenyl-1,2-oxazole |
InChI |
InChI=1S/C15H10BrNO/c16-13-14(11-7-3-1-4-8-11)17-18-15(13)12-9-5-2-6-10-12/h1-10H |
InChI Key |
KBTBIQOIEHEJNM-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=C(C(=NO2)C3=CC=CC=C3)Br |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=NO2)C3=CC=CC=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.